3-(Aminomethyl)-5-methylaniline dihydrochloride
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Overview
Description
3-(Aminomethyl)-5-methylaniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methyl group at the 5-position. The compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylaniline dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylaniline, which serves as the starting material.
Formylation: The 5-methylaniline undergoes formylation to introduce a formyl group at the para position relative to the amino group.
Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the aminomethyl compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, secondary amines, and substituted aromatic compounds.
Scientific Research Applications
3-(Aminomethyl)-5-methylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)aniline: Similar structure but lacks the methyl group at the 5-position.
5-Methylaniline: Lacks the aminomethyl group.
3-(Aminomethyl)-4-methylaniline: Similar structure with the methyl group at the 4-position.
Uniqueness
3-(Aminomethyl)-5-methylaniline dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups at specific positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-(aminomethyl)-5-methylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-2-7(5-9)4-8(10)3-6;;/h2-4H,5,9-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWNWNUDNEULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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